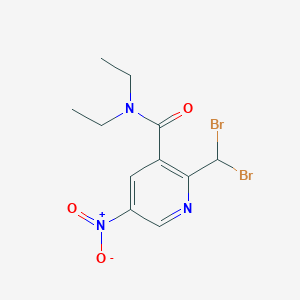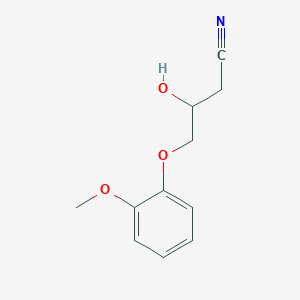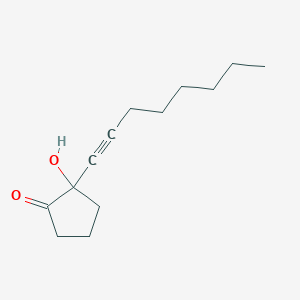
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate alkyne, such as 1-octyne, in the presence of a catalyst. One common method is the use of a base-catalyzed addition of the alkyne to the cyclopentanone, followed by oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the addition of the alkyne to the cyclopentanone ring.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(oct-1-YN-1-YL)cyclopentan-1-one or 2-carboxy-2-(oct-1-YN-1-YL)cyclopentan-1-one.
Reduction: Formation of 2-Hydroxy-2-(oct-1-EN-1-YL)cyclopentan-1-one or 2-Hydroxy-2-(octyl)cyclopentan-1-one.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-cyclopenten-1-one: Similar structure but lacks the octynyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Contains a methyl group instead of an octynyl group.
2-Hydroxy-3-ethyl-2-cyclopenten-1-one: Contains an ethyl group instead of an octynyl group.
Uniqueness
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is unique due to the presence of the long alkyne chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58149-16-9 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-hydroxy-2-oct-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h15H,2-6,8-9,11H2,1H3 |
InChI-Schlüssel |
ZXFWLYFWFCYBEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1(CCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


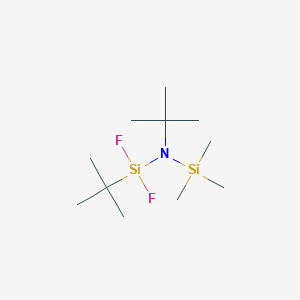

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
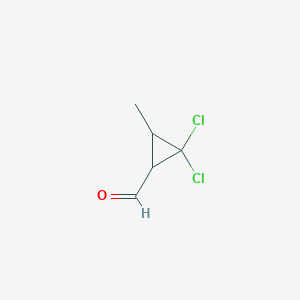

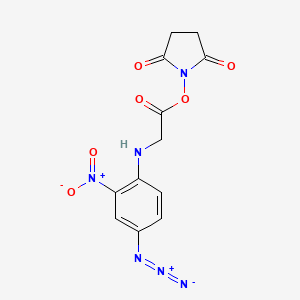
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
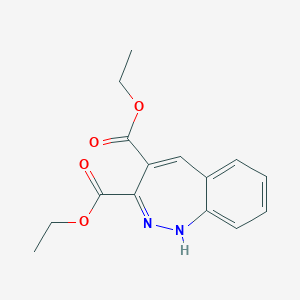
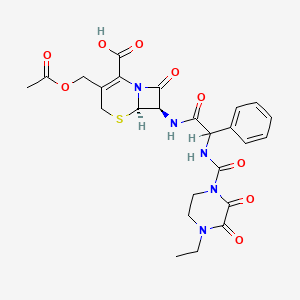
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
